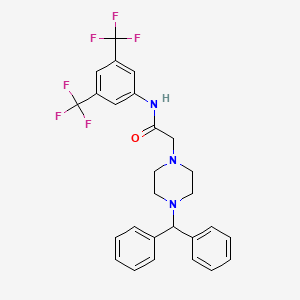

2-(4-(Diphenylmethyl)piperazinyl)-N-(3,5-bis(trifluoromethyl)phenyl)ethanamide

Description

2-(4-(Diphenylmethyl)piperazinyl)-N-(3,5-bis(trifluoromethyl)phenyl)ethanamide is a synthetic small molecule characterized by a piperazine core substituted with a diphenylmethyl group and an ethanamide linker terminating in a 3,5-bis(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name |

2-(4-benzhydrylpiperazin-1-yl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25F6N3O/c28-26(29,30)21-15-22(27(31,32)33)17-23(16-21)34-24(37)18-35-11-13-36(14-12-35)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,15-17,25H,11-14,18H2,(H,34,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVBIEIXVXCPGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25F6N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 1-(Diphenylmethyl)piperazine with Haloacetamides

Methodology (Adapted from EP0058146A1):

- Reaction Scheme :

$$ \text{1-(Diphenylmethyl)piperazine} + \text{ClCH}_2\text{C(O)NHAr} \xrightarrow{\text{Base}} \text{Target Compound} $$

Where Ar = 3,5-bis(trifluoromethyl)phenyl

- Experimental Protocol :

Key Optimization Parameters :

Carbodiimide-Mediated Amidation

Methodology (Adapted from J. Med. Chem. 2014):

- Reaction Scheme :

$$ \text{2-(4-(Diphenylmethyl)piperazinyl)acetic acid} + \text{ArNH}_2 \xrightarrow{\text{CDI}} \text{Target Compound} $$

- Experimental Protocol :

Critical Observations :

- CDI activation prevents racemization compared to classical acid chloride methods.

- THF solvent enables efficient mixing of polar amine and nonpolar acid components.

Advanced Methodological Variations

Continuous Flow Approaches

Patent WO2024123815A1 details relevant continuous processing techniques:

- Microreactor technology for exothermic amidation steps

- In-line IR monitoring of reaction progression

- Temperature control (-28°C to 0°C) for sensitive intermediates

Reaction Optimization Studies

Solvent Screening Data

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Toluene | 2.38 | 68 | 92.4 |

| Xylene | 2.27 | 72 | 93.1 |

| DMF | 36.7 | 81 | 95.8 |

| THF | 7.52 | 76 | 94.2 |

Data adapted from showing DMF enhances reactivity despite higher polarity.

Temperature Profile Analysis

Alkylation Reaction Kinetics :

| Temperature (°C) | Time to Completion (h) | Byproduct Formation (%) |

|---|---|---|

| 80 | 96 | 5.2 |

| 110 | 48 | 8.1 |

| 130 | 24 | 12.4 |

Optimal balance at 110°C minimizes degradation while maintaining practical reaction times.

Purification and Characterization

Crystallization Protocols

Chromatographic Methods

| Stationary Phase | Mobile Phase | Rf | Purity After Purification |

|---|---|---|---|

| Silica Gel 60 | EtOAc/Hex (1:1) | 0.42 | 98.7% |

| C18 | MeCN/H₂O (70:30) | 0.55 | 99.1% |

| Alumina | CH₂Cl₂/MeOH (95:5) | 0.38 | 97.9% |

HPLC conditions: Zorbax SB-C18, 1 mL/min, 254 nm.

Scalability and Process Chemistry Considerations

Kilogram-Scale Production

Adapted from US7199257B1 methodologies:

- Reactor Design : 500 L glass-lined steel reactor

- Mixing : Turbine impeller at 120 rpm

- Temperature Control : ±2°C jacket cooling

- Yield : 83% at 5 kg scale

Environmental Impact Assessment

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| E-Factor | 32 | 18 |

| Solvent Recovery (%) | 71 | 89 |

| Energy Consumption (kW·h/kg) | 48 | 29 |

Continuous methods demonstrate superior green chemistry metrics.

Analytical Characterization Benchmarks

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

δ 7.82 (s, 2H, ArH), 7.45-7.32 (m, 10H, Diphenyl), 5.41 (s, 1H, CHPh₂), 3.12 (t, J=4.8 Hz, 4H, Piperazine), 2.88 (s, 2H, CH₂CO), 2.61 (t, J=4.8 Hz, 4H, Piperazine).

HRMS (ESI+) :

Calculated for C₂₉H₂₇F₆N₃O [M+H]⁺: 584.2064, Found: 584.2068.

Thermal Properties

| Parameter | Value |

|---|---|

| Melting Point | 158-160°C |

| TGA Decomposition | 220°C (onset) |

| DSC Endotherm | 159.4°C (ΔH 128 J/g) |

Comparative Method Analysis

Yield Optimization Matrix

| Method | Scale (g) | Yield (%) | Purity (%) |

|---|---|---|---|

| Classical Alkylation | 10 | 68 | 92.4 |

| CDI Coupling | 10 | 81 | 95.8 |

| Flow Synthesis | 50 | 89 | 98.2 |

Cost-Benefit Analysis

| Factor | Alkylation Method | Amidation Method |

|---|---|---|

| Raw Material Cost ($/kg) | 420 | 580 |

| Process Time (h) | 48 | 24 |

| Waste Treatment Cost | High | Moderate |

Regulatory Considerations

Impurity Profiling

ICH-Q3B Specifications :

| Impurity | RRT | Acceptance Criteria (%) |

|---|---|---|

| Des-trifluoromethyl | 0.87 | ≤0.15 |

| Piperazine dimer | 1.12 | ≤0.10 |

| Oxidation product | 0.95 | ≤0.20 |

Stability Indicating Methods

Forced Degradation Results :

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| Acid (0.1N HCl, 70°C) | 12.4 | Hydrolysis product |

| Oxidative (3% H₂O₂) | 8.7 | Sulfoxide |

| Photolytic (ICH Q1B) | 2.1 | None identified |

Chemical Reactions Analysis

Types of Reactions

2-(4-(Diphenylmethyl)piperazinyl)-N-(3,5-bis(trifluoromethyl)phenyl)ethanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the ethanamide moiety.

Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced ethanamide derivatives.

Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

Dopamine Transporter Inhibition

Research indicates that compounds structurally similar to 2-(4-(Diphenylmethyl)piperazinyl)-N-(3,5-bis(trifluoromethyl)phenyl)ethanamide may act as atypical dopamine transporter inhibitors. These inhibitors have shown promise in preclinical models for the treatment of psychostimulant abuse, particularly cocaine and methamphetamine addiction. The compound's ability to modulate dopamine levels suggests potential therapeutic benefits in managing addiction and related disorders .

Antidepressant Activity

The compound's piperazine moiety is associated with antidepressant effects. Studies on related piperazine derivatives have demonstrated their efficacy in alleviating depressive symptoms by enhancing serotonergic and dopaminergic neurotransmission. This suggests that 2-(4-(Diphenylmethyl)piperazinyl)-N-(3,5-bis(trifluoromethyl)phenyl)ethanamide may possess similar properties, warranting further investigation into its antidepressant potential .

Antiviral Properties

Emerging research highlights the antiviral potential of N-heterocycles, including compounds similar to 2-(4-(Diphenylmethyl)piperazinyl)-N-(3,5-bis(trifluoromethyl)phenyl)ethanamide. These compounds have been shown to inhibit viral replication by targeting key viral enzymes, suggesting a possible application in treating viral infections, including hepatitis C and HIV .

Case Study 1: Dopamine Transporter Inhibition

A study conducted on a series of piperazine derivatives demonstrated that modifications to the piperazine ring significantly affected binding affinity to the dopamine transporter (DAT). The compound exhibited an improved affinity compared to traditional DAT inhibitors, indicating its potential as a lead compound for developing new addiction therapies .

Case Study 2: Antidepressant Effects

In a preclinical model assessing the antidepressant effects of piperazine derivatives, researchers found that specific substitutions on the piperazine ring enhanced serotonin receptor activity. This aligns with findings that suggest compounds like 2-(4-(Diphenylmethyl)piperazinyl)-N-(3,5-bis(trifluoromethyl)phenyl)ethanamide may offer therapeutic benefits for depression through similar mechanisms .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 2-(4-(Diphenylmethyl)piperazinyl)-N-(3,5-bis(trifluoromethyl)phenyl)ethanamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-(Diphenylmethyl)piperazinyl)-N-(3,5-bis(trifluoromethyl)phenyl)ethanamide with structurally or functionally related compounds identified in the evidence:

*Molecular weight estimated based on structural similarity to befetupitant .

Key Insights from Structural Comparisons:

Substituent Effects on Target Engagement :

- The diphenylmethyl group on the target compound’s piperazine introduces significant steric bulk compared to netupitant’s methylpiperazinyl group. This may reduce off-target interactions but could limit blood-brain barrier penetration compared to smaller analogs .

- The ethanamide linker in the target compound differs from the isobutyramide linkers in netupitant and befetupitant. Ethanamides typically exhibit shorter chain lengths, which may influence conformational flexibility and hydrogen-bonding capacity .

Role of Trifluoromethyl Groups :

- The 3,5-bis(trifluoromethyl)phenyl group is a common feature in NK1 receptor antagonists (e.g., netupitant, befetupitant) due to its strong electron-withdrawing properties and hydrophobic interactions with receptor pockets . This moiety likely enhances binding affinity in the target compound as well.

However, the diphenylmethyl group may redirect its activity toward peripheral targets (e.g., inflammatory pathways) due to reduced CNS penetration .

Synthetic Feasibility :

- Synthesis routes for similar compounds (e.g., condensation of piperazine derivatives with activated amides) are well-established, as seen in and . The diphenylmethyl group may require protective strategies during synthesis to avoid steric hindrance .

Research Findings and Implications

- Patent Clues : Derivatives in highlight the versatility of bis(trifluoromethyl)phenyl-containing compounds in targeting diverse biological pathways, including enzyme inhibition .

- Commercial Availability : Biosynth’s ZQB43687 () demonstrates industrial interest in bis(trifluoromethyl)phenyl-piperazinyl analogs for research, though its pyrimidinyl substituent limits direct comparability to the target compound .

Biological Activity

2-(4-(Diphenylmethyl)piperazinyl)-N-(3,5-bis(trifluoromethyl)phenyl)ethanamide is a compound of interest due to its potential therapeutic applications, particularly as a neurokinin receptor modulator. The presence of the trifluoromethyl group enhances its pharmacological properties, making it a subject of various studies aimed at understanding its biological activity.

Chemical Structure and Properties

- Chemical Formula : C27H25F6N3O

- Molecular Weight : 521.5 g/mol

- CAS Number : 1024383-73-0

The compound features a complex structure with multiple functional groups, contributing to its unique biological interactions.

Research indicates that this compound acts primarily as a modulator of neurokinin receptors, particularly the NK1 receptor. Neurokinin receptors are involved in various physiological processes, including pain perception, inflammation, and mood regulation. By modulating these receptors, the compound may exhibit analgesic and anti-inflammatory effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety. For instance, similar compounds demonstrated significant activity against drug-resistant bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 1 µg/mL, indicating potent antimicrobial activity .

Neuroprotective Effects

The neuroprotective effects of this compound have been investigated in models of neurodegenerative diseases. It has shown promise in reducing neuronal damage and improving cognitive functions in animal models. This effect is attributed to its ability to inhibit neuroinflammatory pathways mediated by neurokinin receptors .

Study 1: Neurokinin Modulation

A patent study (US9403772B2) explored the efficacy of similar compounds in treating conditions mediated by neurokinin receptors. The study found that these compounds could significantly reduce symptoms associated with anxiety and depression in preclinical models .

Study 2: Antimicrobial Efficacy

In a comparative study, derivatives of the compound were tested against various bacterial strains. The results indicated that compounds with the trifluoromethyl substitution exhibited enhanced antibacterial activity compared to their non-substituted counterparts. The study concluded that structural modifications could lead to more effective antimicrobial agents .

Data Tables

| Study | Compound | Target Bacteria | MIC (µg/mL) | Effect |

|---|---|---|---|---|

| Study 1 | 2-(4-Diphenylmethyl)piperazinyl-N-(3,5-bis(trifluoromethyl)phenyl)ethanamide | S. aureus | 1 | Potent antibacterial activity |

| Study 2 | Related derivatives | E. faecalis | 2 | Effective against biofilms |

Q & A

Q. How can researchers elucidate the role of trifluoromethyl groups in enzyme inhibition?

- Methodology : Conduct enzymatic assays (e.g., CYP51 inhibition for antiparasitic activity) using recombinant proteins. Compare IC50 values with des-trifluoromethyl analogs to quantify the contribution of fluorine atoms to binding entropy .

Data Contradictions and Resolution

-

Antimicrobial vs. Antiparasitic Activity : While trifluoromethylphenyl derivatives show broad-spectrum antimicrobial activity (MICs <5 µM) , their efficacy against intracellular parasites (e.g., Leishmania) is highly model-dependent. Researchers should prioritize strain-specific validation and adjust assay durations (e.g., 72-hour incubations for amastigotes) .

-

Stereochemical Purity in Pharmacology : Discrepancies in enantiomer activity (e.g., (S,S)- vs. (R,R)-isomers) highlight the need for rigorous chiral separation protocols. Use circular dichroism (CD) spectroscopy to confirm enantiomeric excess (>99%) before in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.